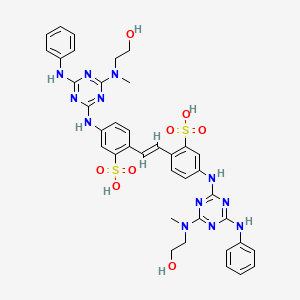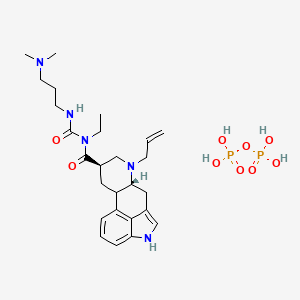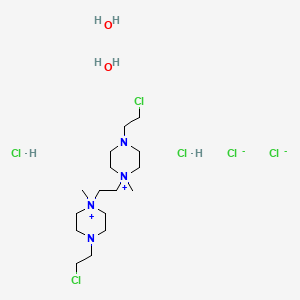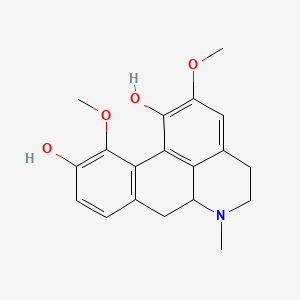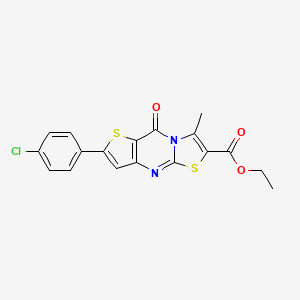
9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 2-(4-chlorophenyl)-7-methyl-9-oxo-, ethyl ester” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the fusion with thiophene and pyrimidine rings. Common reagents used in these reactions include sulfur, amines, and halogenated compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Compounds containing a thiazole ring, often used in pharmaceuticals.
Thiophene derivatives: Compounds containing a thiophene ring, used in materials science.
Pyrimidine derivatives: Compounds containing a pyrimidine ring, important in biochemistry.
Uniqueness
The unique combination of thiazole, thiophene, and pyrimidine rings in this compound gives it distinct chemical and physical properties, making it a valuable target for research and development.
Propriétés
Numéro CAS |
122945-82-8 |
|---|---|
Formule moléculaire |
C18H13ClN2O3S2 |
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
ethyl 5-(4-chlorophenyl)-12-methyl-2-oxo-4,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H13ClN2O3S2/c1-3-24-17(23)14-9(2)21-16(22)15-12(20-18(21)26-14)8-13(25-15)10-4-6-11(19)7-5-10/h4-8H,3H2,1-2H3 |
Clé InChI |
ZVVXFBCMYPLSSK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)Cl)N=C2S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



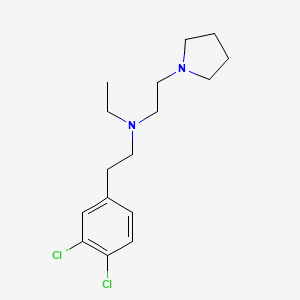
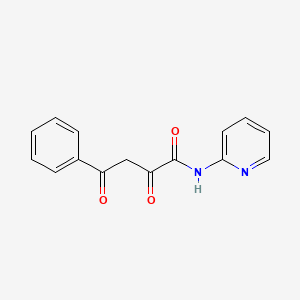
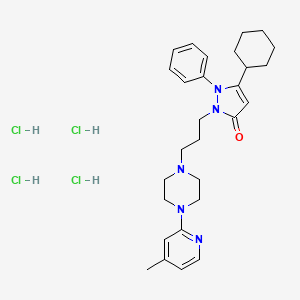
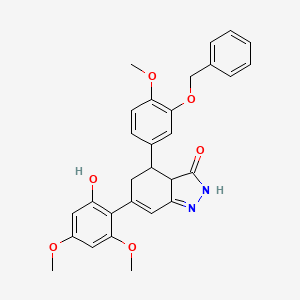

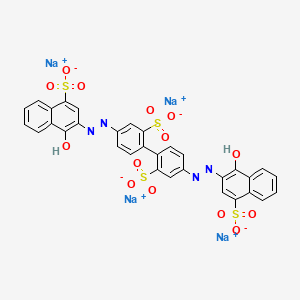

![(1S,2S,8R,10S,11S,13R,14S,15S,17S)-4-bromo-8-fluoro-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12711223.png)
